molecular formula C14H14N2O2 B2653075 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 945363-51-9

1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B2653075
CAS No.: 945363-51-9
M. Wt: 242.278
InChI Key: LOYJCZAMYSLPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 945363-51-9) is a high-purity chemical compound with a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol, supplied for research applications . This compound features an indazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The indazole structure is a key motif found in several FDA-approved drugs and investigational compounds, particularly in areas such as kinase inhibition and anticancer research, highlighting its significant research value . The specific dihydro-indazolone structure of this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules, including novel antimicrobial agents . Researchers utilize this and similar indazole derivatives to explore mechanisms of action involving key biological targets, with recent studies employing molecular docking to investigate interactions with enzymes like DNA gyrase . Modern synthetic methods, such as silver(I)-mediated intramolecular oxidative C–H amination, enable the efficient construction of such 1H-indazole cores, providing access to valuable pharmacophores . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the material sealed in a dry environment at room temperature .

Properties

IUPAC Name

1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-11-7-5-10(6-8-11)16-13-3-2-4-14(17)12(13)9-15-16/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYJCZAMYSLPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one exhibits promising anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's effectiveness is attributed to its ability to interfere with cellular pathways involved in tumor growth and proliferation.

Case Studies

Several studies have documented the use of this compound in various experimental setups:

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell viability, particularly notable in breast and lung cancer cells .
  • In Vivo Studies:
    • Animal models treated with this compound demonstrated significant tumor reduction compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .
  • Molecular Docking Studies:
    • Computational analyses have been employed to predict the binding affinity of this compound to various target proteins involved in cancer progression. These studies provide insights into its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The indazol-4(5H)-one scaffold is highly modifiable. Substituents on the phenyl ring at the 1-position significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Indazol-4(5H)-one Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Activities Reference
1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one 4-Methoxyphenyl 242.27 945363-51-9 High purity (97%), research use
1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one 4-Fluorophenyl 230.24 37901-73-8 Lower molecular weight; halogenated analog
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one Phenyl 200.23 (calculated) 14823-31-5 Simpler structure; similarity score 0.90
6,6-Dimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one Phenyl, 6,6-dimethyl 228.28 (calculated) 43102-70-1 Enhanced rigidity; similarity score 0.88
1-(2-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one 2-Fluorophenyl 230.24 (calculated) N/A Anti-tumor activity (dihydroorotate dehydrogenase inhibition)
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility compared to halogenated analogs like 1-(4-fluorophenyl)-derivatives (electron-withdrawing) .
  • Fluorine substituents (e.g., 2- or 4-fluorophenyl) are linked to improved metabolic stability and bioavailability in drug design .

Biological Activity :

  • Analogs with halogen substituents (e.g., 2-fluorophenyl) exhibit anti-tumor activity by inhibiting human dihydroorotate dehydrogenase, a target in cancer therapy .
  • Methoxyphenyl-substituted compounds are associated with antimicrobial activity in related structures (e.g., triazole derivatives with antifungal properties) .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via regioselective cyclization of N-tosylhydrazones or chlorination reactions, as described for related imidazole and pyrazole derivatives .

Physicochemical and Pharmacological Data

Table 2: Thermal and Spectral Properties of Selected Analogs
Compound Name Melting Point (°C) Spectral Data (Highlights) Reference
7-(p-Tolylamino)-1-(4-chlorophenyl)-...-one 205–206 ¹H NMR (CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, ArH)
1-(2-Fluorophenyl)-6,7-dihydro-...-one Not reported HRMS (ESI): m/z calcd for C₁₃H₁₂FN₂O: 231.09

    Biological Activity

    1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one is an organic compound known for its diverse biological activities. This compound features a methoxy-substituted phenyl group attached to a dihydro-indazole moiety, which contributes to its pharmacological potential. Its molecular formula is C14H14N2O2, with a molecular weight of approximately 242.27 g/mol .

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. It has shown promise in inhibiting various bacterial strains, making it a candidate for further exploration as an antimicrobial agent . The indazole moiety is often associated with diverse pharmacological effects, including anti-inflammatory and anticancer properties.

    Anticancer Activity

    The compound has been studied for its anticancer effects. It interacts with specific enzymes and receptors involved in inflammatory pathways and cancer progression, suggesting potential therapeutic applications in oncology . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer cells .

    Structure-Activity Relationship (SAR)

    The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy . Structural modifications can lead to significant differences in biological activity. For instance:

    Compound NameStructural FeaturesBiological ActivityUnique Aspects
    3-(4-Methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-oneContains dimethyl substitutionAntimicrobial propertiesEnhanced lipophilicity due to methyl groups
    1-(3-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-oneDifferent methoxy positionAnticancer activityVariability in pharmacological effects
    1-(2-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-oneAlternative methoxy positionAntioxidant propertiesPotential for different therapeutic uses

    This table illustrates how minor structural modifications can lead to variations in biological activity and applications within the indazole class.

    Study on Anticancer Properties

    A study focusing on compounds similar to this compound reported that certain derivatives exhibited effective inhibition of microtubule assembly at concentrations as low as 20 μM. These compounds were further evaluated for their cellular effects on breast cancer MDA-MB-231 cells, showing significant apoptosis-inducing activities and enhancing caspase-3 activity at higher concentrations .

    Molecular Interaction Studies

    Interaction studies have revealed insights into the binding affinities of this compound with various biological targets. These interactions underscore its potential therapeutic applications and warrant further investigation into its mechanism of action at the molecular level .

    Q & A

    Q. Q1. What are the established synthetic routes for 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one, and how can purity be optimized during synthesis?

    Synthesis typically involves cyclocondensation of substituted hydrazines with ketones or aldehydes under controlled conditions. For example, regioselective synthesis of similar tetrahydroindazoles employs N-tosylhydrazones and ketones via [3+2] cycloaddition, optimized with catalysts like Pd(OAc)₂ ( ). Purity optimization includes:

    • Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane).
    • Crystallization : Recrystallization from ethanol or methanol to remove polar impurities.
    • Analytical validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) and NMR (absence of extraneous peaks) .

    Q. Q2. How can the structure of this compound be unequivocally characterized?

    A multi-technique approach is critical:

    • X-ray crystallography : Resolve the core indazolone scaffold and substituent positions (e.g., methoxyphenyl orientation) using SHELX programs ().
    • NMR spectroscopy : Assign protons (e.g., dihydroindazole NH at δ 8–10 ppm, methoxy singlet at δ ~3.8 ppm) and carbons (carbonyl C=O at ~175 ppm).
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₄N₂O₂, exact mass 242.1055) .

    Q. Q3. What preliminary pharmacological screening methods are suitable for this compound?

    Focus on receptor binding and enzyme inhibition assays:

    • Radioligand displacement assays : Screen for affinity at serotonin (5-HT₂A/2C) or dopamine (D₂) receptors, as structurally related indazoles show activity in these targets ().
    • Dihydroorotate dehydrogenase (DHODH) inhibition : Assess IC₅₀ via spectrophotometric monitoring of ubiquinone reduction, given tetrahydroindazoles’ known anti-proliferative effects ().
    • Dose-response curves : Use HEK293 or HeLa cell lines for cytotoxicity profiling .

    Advanced Research Questions

    Q. Q4. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?

    • Catalyst optimization : Replace Pd(OAc)₂ with air-stable Pd nanoparticles to enhance regioselectivity and reduce metal leaching ().
    • Microwave-assisted synthesis : Reduce reaction time (e.g., from 18 h to 2 h) while maintaining >90% yield, as demonstrated for analogous indazole derivatives ().
    • In situ FTIR monitoring : Track intermediate formation (e.g., hydrazone tautomers) to minimize byproducts .

    Q. Q5. What computational strategies are effective in predicting the compound’s binding modes to biological targets?

    • Molecular docking (AutoDock Vina) : Model interactions with DHODH (PDB: 1D3G) using the indazolone core as a ubiquinone mimic.
    • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, focusing on hydrogen bonds with Arg136 and Tyr356.
    • Free-energy perturbation (FEP) : Quantify ΔΔG for methoxyphenyl substituent modifications .

    Q. Q6. How can contradictory in vitro vs. in vivo efficacy data be resolved?

    Contradictions often arise from pharmacokinetic limitations:

    • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid oxidative degradation (e.g., CYP3A4-mediated demethylation).
    • Prodrug design : Mask the methoxy group as a phosphate ester to enhance solubility and bioavailability.
    • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement using compartmental models .

    Q. Q7. What strategies validate the compound’s mechanism of action in complex biological systems?

    • CRISPR-Cas9 knockout : Delete DHODH in cancer cell lines to confirm on-target anti-proliferative effects ().
    • Chemical proteomics (ABPP) : Use alkyne-tagged probes to map off-target interactions in cell lysates.
    • Transcriptomics (RNA-seq) : Identify downstream pathways (e.g., pyrimidine depletion, p53 activation) .

    Q. Q8. How can structural analogs be designed to enhance selectivity for 5-HT₂A over 5-HT₂C receptors?

    • SAR analysis : Introduce bulky substituents (e.g., tert-butyl) at position 3 to sterically hinder 5-HT₂C binding.
    • Co-crystallization studies : Resolve indazole-5-HT₂A complexes to identify critical π-π interactions with Phe339.
    • Free-Wilson analysis : Quantify contributions of substituents to binding entropy .

    Q. Q9. What analytical methods resolve discrepancies in crystallographic vs. solution-phase structural data?

    • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) in DMSO-d₆ at variable temperatures.
    • SC-XRD vs. PXRD : Compare single-crystal and powder patterns to rule out polymorphism.
    • DFT calculations (Gaussian) : Optimize gas-phase and solvent-phase geometries for alignment with experimental data .

    Q. Q10. How can metabolic liabilities be mitigated during lead optimization?

    • Isotope labeling : Use ¹⁴C-methoxyphenyl groups to track metabolite formation via LC-MS/MS.
    • Structural bioisosterism : Replace the methoxy group with a trifluoromethoxy group to block demethylation.
    • CYP inhibition assays : Prioritize analogs with IC₅₀ > 10 µM for CYP3A4/2D6 .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.